molecular formula C12H16N2O4 B2502831 Methyl 4-(tert-butylamino)-3-nitrobenzoate CAS No. 1415819-82-7

Methyl 4-(tert-butylamino)-3-nitrobenzoate

Cat. No.: B2502831
CAS No.: 1415819-82-7
M. Wt: 252.27
InChI Key: LQHHRDVSGWRLCR-UHFFFAOYSA-N
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Description

Methyl 4-(tert-butylamino)-3-nitrobenzoate (CAS: 1415819-82-7) is a nitrobenzoate derivative featuring a tert-butylamino substituent at the 4-position and a nitro group at the 3-position of the aromatic ring. This compound serves as a critical intermediate in synthesizing heterocyclic compounds with pharmacological relevance, such as antifungal agents and proton pump inhibitors . Its tert-butyl group imparts steric bulk and hydrophobicity, influencing both its chemical reactivity and physical properties. Crystallographic studies reveal hydrogen-bonding motifs involving the nitro and amino groups, which stabilize its molecular packing .

Properties

IUPAC Name

methyl 4-(tert-butylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)13-9-6-5-8(11(15)18-4)7-10(9)14(16)17/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHHRDVSGWRLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid is activated via formation of a mixed anhydride with benzenesulfonyl chloride in pyridine. Subsequent nucleophilic attack by methanol yields the methyl ester. Key parameters include:

  • Temperature : Maintained below 30°C to prevent side reactions.
  • Solvent System : Hexane/ethyl acetate (4:1) facilitates phase separation during workup.
  • Stoichiometry : A 1:1 molar ratio of acid to methanol, with excess benzenesulfonyl chloride (1.25 equiv) to ensure complete activation.

This method is scalable, as demonstrated by the synthesis of 635 g of tert-butyl 3-methyl-4-nitrobenzoate in a single batch. For the methyl ester, substituting tert-butanol with methanol under identical conditions is theoretically viable, though empirical validation is required.

Reductive Amination of Methyl 4-Amino-3-nitrobenzoate

Reductive amination offers a route to introduce the tert-butyl group onto the aromatic amine.

Synthesis of Methyl 4-Amino-3-nitrobenzoate

  • Protection : Acetylate methyl 4-aminobenzoate using acetic anhydride.
  • Nitration : Treat with fuming HNO₃ in H₂SO₄ at 0°C to install the nitro group at the 3-position.
  • Deprotection : Hydrolyze the acetamide with aqueous HCl to regenerate the amine.

Alkylation with tert-Butyl Groups

  • Reagent : tert-Butyl bromide or iodide
  • Base : K₂CO₃ or Et₃N
  • Solvent : DMF or acetonitrile
  • Temperature : 60–80°C

Challenges include steric hindrance from the tert-butyl group and competing over-alkylation. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) may improve yields by enhancing solubility.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (Reported) References
Esterification High yield (97% for t-butyl analog) Requires pre-synthesized carboxylic acid 97%
Nucleophilic Substitution Direct C–N bond formation Requires halogenated precursor Not reported
Reductive Amination Avoids harsh nitration conditions Low efficiency due to steric effects 51%

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 3-position undergoes reduction to form an amine (-NH₂). This reaction is critical for generating intermediates in pharmaceutical synthesis.

Methods and Conditions

Reducing AgentSolventTemperatureTimeProductYieldReference
Zinc + Ammonium formateMethanolRoom temp12 hMethyl 4-(tert-butylamino)-3-aminobenzoate79%
Raney Ni + H₂ gasEthyl acetateRT to 50°C3–6 hMethyl 3-amino-4-(tert-butylamino)benzoateNot reported
  • Mechanism : The nitro group is reduced via catalytic hydrogenation (e.g., Raney Ni/H₂) or through single-electron transfer processes (e.g., Zn/NH₄HCO₂) .

  • Applications : The resulting amine serves as a precursor for heterocyclic compounds with pharmacological activity .

Hydrolysis of the Ester Group

The methyl ester (-COOCH₃) undergoes alkaline hydrolysis to form a carboxylic acid (-COOH).

Reaction Protocol

BaseSolventTemperatureTimeProductYieldReference
KOHAqueous ethanolReflux3 h4-(tert-Butylamino)-3-nitrobenzoic acidNot reported
  • Mechanism : Nucleophilic attack by hydroxide ions cleaves the ester bond, yielding the carboxylate salt, which is acidified to the free acid .

  • Key Step : Post-hydrolysis, the aqueous layer is washed with dichloromethane to remove organic impurities before acidification .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(tert-butylamino)-3-nitrobenzoate has been studied for its potential pharmacological properties:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 10 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for further derivatization to create compounds with enhanced biological activities or novel properties .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth:

  • Cell Lines Tested : HT-29 and A2780
  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
  • Results : The compound reduced cell viability by over 50% at a concentration of 10 µM, showcasing its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of this compound against common pathogens:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli
  • Findings : The compound exhibited notable antimicrobial activity with MIC values indicating moderate potency, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 4-(tert-butylamino)-3-nitrobenzoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the tert-butylamino group can form hydrogen bonds or engage in hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Substituent Variations and Their Effects

The table below highlights key analogs differing in the amino substituent or ester group:

Compound Name Substituent (Position 4) Ester Group Key Features Reference
Methyl 4-(tert-butylamino)-3-nitrobenzoate tert-butylamino Methyl High steric bulk; used in heterocyclic synthesis; hydrogen-bonded crystal packing
Ethyl 4-(tert-butylamino)-3-nitrobenzoate tert-butylamino Ethyl Ethyl ester enhances lipophilicity; similar pharmacological applications
Methyl 4-(cyclohexylamino)-3-nitrobenzoate cyclohexylamino Methyl Cyclohexyl group increases hydrophobicity; used in ferroptosis inhibitors
Methyl 4-(benzylamino)-3-nitrobenzoate benzylamino Methyl Aromatic benzyl group alters electronic properties; potential for diverse drug scaffolds
Methyl 4-amino-3-nitrobenzoate amino Methyl Lacking alkyl/aryl groups; higher reactivity in nucleophilic substitutions

Key Observations :

  • Steric Effects: The tert-butyl group in the parent compound reduces reaction rates in nucleophilic substitutions compared to less bulky groups (e.g., benzylamino) .
  • Lipophilicity : Ethyl and cyclohexyl analogs exhibit higher logP values than the methyl ester, affecting solubility and membrane permeability .
  • Hydrogen Bonding : All nitrobenzoates form intermolecular hydrogen bonds, but tert-butyl and cyclohexyl derivatives show distinct crystal packing due to steric constraints .

Challenges :

  • Bulky amines (e.g., tert-butyl) require longer reaction times or elevated temperatures .
  • Ethyl ester derivatives may undergo hydrolysis under basic conditions, necessitating pH control .

Physical and Chemical Properties

Property This compound Methyl 4-(cyclohexylamino)-3-nitrobenzoate Methyl 4-amino-3-nitrobenzoate
Molecular Weight (g/mol) 296.3 292.3 212.2
Melting Point (°C) 160–162 (decomp.) 145–147 178–180
Solubility Low in water; soluble in DCM, THF Similar to tert-butyl analog Moderate in polar solvents

Stability :

  • Nitro groups in all compounds are sensitive to reducing agents, enabling conversions to amino derivatives .
  • Tert-butyl and cyclohexyl esters exhibit superior thermal stability compared to ethyl esters .

Biological Activity

Methyl 4-(tert-butylamino)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14N2O4C_{11}H_{14}N_{2}O_{4}. Its structure features a nitro group, a benzoate moiety, and a tert-butylamino substituent, which contribute to its biological activity. The compound exhibits interesting physicochemical properties that facilitate its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 4-fluoro-3-nitrobenzoate with tert-butylamine under controlled conditions. This method has been documented in various studies, highlighting the efficiency of the reaction and the purity of the resulting compound .

1. Antioxidant Activity

Research indicates that derivatives of nitrobenzoic acid, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays demonstrate significant radical scavenging activity, suggesting potential therapeutic applications .

2. Cholinesterase Inhibition

This compound has been evaluated for its ability to inhibit cholinesterase enzymes (AChE and BChE), which are crucial in the treatment of Alzheimer's disease. The compound's inhibition potency was assessed using standard methods such as the Ellman’s assay. Preliminary results indicate that it may possess moderate inhibitory effects against these enzymes, making it a candidate for further development as a cognitive enhancer .

CompoundAChE Inhibition (IC50 µM)BChE Inhibition (IC50 µM)
This compound37.1±4.155.4±2.3
Donepezil0.029±0.0050.052±0.007

3. Antimicrobial Activity

Some studies have explored the antimicrobial potential of nitrobenzoate derivatives, including this compound. The compound has shown varying degrees of activity against different bacterial strains, indicating its potential as an antimicrobial agent .

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotective agents, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results demonstrated that the compound significantly reduced cell death and oxidative markers compared to control groups, suggesting its potential role in neuroprotection .

Case Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings revealed that at higher concentrations, this compound could inhibit up to 95% of DPPH radical formation, showcasing its strong antioxidant properties .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(tert-butylamino)-3-nitrobenzoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 4-chloro-3-nitrobenzoate derivatives with tert-butylamine. For example, ethyl 4-chloro-3-nitrobenzoate (1.0 equiv.) is reacted with tert-butylamine (2.0 equiv.) in THF with triethylamine (3.0 equiv.) as a base at room temperature for 24 hours. The crude product is purified via recrystallization (ethanol) to yield the target compound . Alternative routes include hydrolysis of ester derivatives (e.g., refluxing with KOH in aqueous ethanol) to obtain intermediates like 4-(tert-butylamino)-3-nitrobenzoic acid, which can be re-esterified .

  • Key Data :

StepReagents/ConditionsYieldReference
Substitutiontert-butylamine, THF, Et₃N, 24 h~60-70%
HydrolysisKOH, aqueous ethanol, reflux~85%

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include C=O (ester) at ~1725 cm⁻¹, NO₂ asymmetric/symmetric stretches at ~1530 and 1350 cm⁻¹ .
  • TLC : Silica gel plates with 8:2 hexane/ethyl acetate show Rf ≈ 0.35 for the pure product .
  • NMR : For analogous compounds, aromatic protons appear as doublets (δ 8.6–7.2 ppm), and tert-butyl groups show singlets at ~1.3 ppm .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use methanol or ethanol to remove impurities. For example, crude product dissolved in hot methanol yields crystals with >95% purity .
  • Vacuum Filtration : Hirsch funnels with cold methanol washes effectively isolate solid products .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Avoid skin contact and inhalation; use PPE (gloves, lab coat, goggles).
  • Work in a fume hood due to potential nitro group toxicity.
  • Store in airtight containers at 4°C to prevent degradation .

Q. How is reaction progress monitored during synthesis?

  • Methodological Answer :
  • TLC : Use silica gel plates with 8:2 hexane/ethyl acetate. Starting materials (Rf ≈ 0.5) and products (Rf ≈ 0.35) are distinguishable .
  • Visual Inspection : Precipitation of solid product upon ice quenching indicates completion .

Advanced Questions

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K. Monoclinic P21/c space group with Z = 8 .

  • Refinement : SHELXL (via SHELX suite) refines atomic coordinates and thermal parameters. Hydrogen atoms are added geometrically and refined with riding models .

    • Key Data :
ParameterValue
a, b, c (Å)16.0471, 6.6417, 30.0180
β (°)121.688
V (ų)2722.37

Q. What hydrogen-bonding patterns are observed in the crystal lattice?

  • Methodological Answer :
  • Graph-set analysis (Etter’s formalism) identifies motifs like D (donor) and A (acceptor). For example, N–H···O and O–H···O interactions stabilize the lattice .
  • In 4-tert-butylamino-3-nitrobenzoic acid, carboxyl O atoms form intermolecular hydrogen bonds with NH groups (2.8–3.0 Å) .

Q. How can computational docking predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes). Parameters include grid size (20 ų) and exhaustiveness = 20 .
  • Binding Affinity : Calculate ΔG values; nitro and ester groups often interact with hydrophobic pockets or catalytic residues .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound?

  • Methodological Answer :
  • Electrophilic Substitution : The nitro group directs incoming electrophiles to meta/para positions.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling further functionalization .

Q. How are polymorphic forms of this compound characterized?

  • Methodological Answer :
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA : Identify thermal transitions (melting points, decomposition) to distinguish polymorphs .

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